6-O-(tert-Butyldimethylsilyl)-D-glucose

Carbohydrate Chemistry Protecting Group Strategy Silyl Ether Stability

6-O-(TBDMS)-D-glucose uniquely balances hydrolytic stability (20,000× > TMS) with optimal steric profile (less hindrance than TBDPS) for orthogonal carbohydrate synthesis. The C6-silyl protection enables clean, regiospecific functionalization at C2/C3/C4 or the anomeric center. Essential for oligosaccharide assembly, enzymatic glucoside synthesis, and glycoconjugate research. Pre-protected building block ensures batch consistency for automated iterative glycosylation strategies.

Molecular Formula C₁₂H₂₆O₆Si
Molecular Weight 294.42
Cat. No. B1158443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-(tert-Butyldimethylsilyl)-D-glucose
Synonyms6-O-(tert-Butyldimethylsilyl)-D-Glucopyranose;  6-O-(tert-Butyldimethylsilyl)-Glucopyranose
Molecular FormulaC₁₂H₂₆O₆Si
Molecular Weight294.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-O-(tert-Butyldimethylsilyl)-D-glucose: A Primary Hydroxyl-Protected Glucose Building Block for Regioselective Carbohydrate Synthesis and Enzymatic Glucosylation


6-O-(tert-Butyldimethylsilyl)-D-glucose (CAS 1415558-25-6, C₁₂H₂₆O₆Si, MW 294.42) is a D-glucose derivative in which the primary hydroxyl group at the C6 position is selectively masked with a tert-butyldimethylsilyl (TBDMS) protecting group . This bulky silyl ether renders the compound more hydrophobic and preferentially soluble in organic solvents such as dimethyl sulfoxide and methanol . The TBDMS group confers enhanced hydrolytic stability relative to smaller silyl ethers like trimethylsilyl (TMS), while remaining readily cleavable under mild acidic or fluoride-ion conditions [1]. This orthogonal protection strategy is foundational in carbohydrate chemistry, enabling regioselective functionalization at the remaining secondary hydroxyls (C2, C3, C4) and facilitating its use as a versatile building block for glycosyl donors, oligosaccharide synthesis, and enzymatic transformations [2].

Why 6-O-(tert-Butyldimethylsilyl)-D-glucose Cannot Be Replaced by Unprotected Glucose or Alternative 6-O-Silyl Derivatives in Multi-Step Syntheses


In complex carbohydrate syntheses, the failure to selectively protect the primary C6 hydroxyl group of D-glucose leads to uncontrolled polyfunctionalization, poor regioselectivity, and intractable product mixtures. Unprotected glucose is unsuitable as a building block for iterative glycosylation or enzymatic modifications requiring a free anomeric center. While alternative 6-O-silyl groups such as TMS, TES, TBDPS, or trityl exist, they present critical trade-offs in stability, steric bulk, or deprotection conditions that directly impact synthetic efficiency and yield [1]. For instance, 6-O-TMS-glucose is approximately 20,000-fold less stable toward acidic hydrolysis than its TBDMS counterpart, making it incompatible with acidic reaction steps or aqueous workups [2]. Conversely, 6-O-TBDPS-glucose offers comparable stability but introduces significantly greater steric hindrance, which can impede glycosylation reactions and reduce yields when the C6 position is adjacent to the reactive center [3]. The 6-O-trityl group, while also primary-selective, requires strongly acidic conditions for removal that are incompatible with acid-sensitive glycosidic linkages or other protecting groups [4]. Therefore, the precise balance of stability, steric profile, and orthogonal deprotection offered by 6-O-(tert-Butyldimethylsilyl)-D-glucose is not fully replicated by its closest analogs, rendering generic substitution a source of synthetic failure, reduced yield, or compromised regioselectivity [5].

Quantitative Differentiation of 6-O-(tert-Butyldimethylsilyl)-D-glucose: Stability, Regioselectivity, and Orthogonal Compatibility Data


Hydrolytic Stability Superiority: 20,000-Fold Advantage Over 6-O-TMS-Glucose in Acidic Media

The tert-butyldimethylsilyl (TBDMS) ether exhibits markedly greater resistance to acidic hydrolysis compared to the trimethylsilyl (TMS) ether. This stability is critical for multi-step syntheses involving acidic reagents or aqueous workups [1].

Carbohydrate Chemistry Protecting Group Strategy Silyl Ether Stability

High-Yield Synthesis of Methyl 6-O-TBDMS-α-D-glucopyranoside: 97% Isolated Yield Demonstrates Efficient Installation

The regioselective installation of the TBDMS group at the primary C6 hydroxyl of a glucose derivative proceeds with near-quantitative efficiency. This high yield reduces material waste and improves the overall economy of multi-step syntheses [1].

Silylation Yield Carbohydrate Synthesis Reaction Efficiency

Orthogonal Protection Compatibility: TBDMS is Stable to Conditions that Cleave Benzylidene and Acetonide Groups

The TBDMS group is orthogonal to a wide range of common carbohydrate protecting groups, including p-methoxybenzyl (PMB), acetonides, and benzylidenes. This orthogonality is essential for executing complex, multi-step oligosaccharide assemblies where sequential deprotections are required [1].

Orthogonal Protection Oligosaccharide Synthesis Protecting Group Strategy

Continuous Flow Synthesis Compatibility: TBDMS Ether Installation Achieved in Modular Flow Process

The TBDMS group can be efficiently installed on glucose-derived glycals using a modular continuous flow process, demonstrating its suitability for scalable, automated synthesis platforms. This contrasts with more labile silyl groups that may degrade under flow conditions or require longer residence times [1].

Continuous Flow Chemistry Process Chemistry Protecting Group Installation

High-Value Application Scenarios for 6-O-(tert-Butyldimethylsilyl)-D-glucose


Enzymatic Synthesis of Cyclohexyl Glucosides

6-O-(tert-Butyldimethylsilyl)-D-glucose serves as a D-glucose derivative in the enzymatic synthesis of cyclohexyl-α- and β-D-glucosides [1]. The TBDMS group at C6 prevents unwanted side reactions at the primary hydroxyl, directing enzymatic glucosylation to the anomeric center with high regioselectivity. This application is critical for producing well-defined glycosides for biochemical studies or as precursors to bioactive molecules. The use of this pre-protected building block eliminates the need for laborious post-synthetic purification and improves the yield of the desired anomeric products.

Regioselective Synthesis of Glucuronic Acid-Containing Oligosaccharides

In the multi-step synthesis of glucuronic acid-containing di- and trisaccharide thioglycoside building blocks for Cryptococcus neoformans capsular polysaccharide structures, selective protection of the primary alcohol at the 6-position was achieved using the TBDMS group [2]. Following benzylation of the remaining secondary hydroxyls, the TBDMS group was selectively removed, and the liberated primary alcohol was oxidized to the corresponding carboxylic acid in high yield using TEMPO-BAIB. This orthogonal protection strategy, enabled by the stability of the TBDMS group to benzylation conditions, is essential for accessing these complex bacterial polysaccharide fragments.

Stereoselective Glycosylation in High-Mannose Oligosaccharide Synthesis

The TBDMS group, when placed at the C2 position of a glucosyl donor, has been shown to significantly enhance 1,2-cis-α-glucosylation stereoselectivity [3]. While this specific application uses a C2-TBDMS donor, the foundational chemistry underscores the value of the TBDMS protecting group in controlling stereochemical outcomes. 6-O-TBDMS-D-glucose can be elaborated into such donors, providing a pathway to stereochemically pure high-mannose-type oligosaccharides. This application is particularly relevant in glycobiology research and the development of carbohydrate-based therapeutics.

Solid-Phase and Solution-Phase Oligosaccharide Synthesis

6-O-TBDMS-protected glucose derivatives are recognized as important building blocks for both solution-phase and solid-phase oligosaccharide synthesis . The TBDMS group's stability to a broad range of reaction conditions, including those used in automated solid-phase synthesizers, makes it a preferred choice for iterative glycosylation cycles. Procurement of the pre-protected monosaccharide ensures consistent regioselectivity and high coupling efficiency in automated oligosaccharide assembly, accelerating the production of complex glycans for structural and functional studies.

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